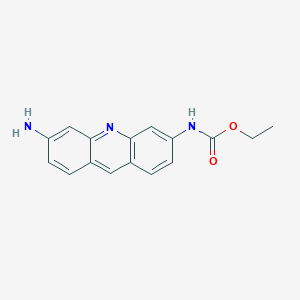

Ethyl (6-aminoacridin-3-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

192513-10-3 |

|---|---|

Molecular Formula |

C16H15N3O2 |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

ethyl N-(6-aminoacridin-3-yl)carbamate |

InChI |

InChI=1S/C16H15N3O2/c1-2-21-16(20)18-13-6-4-11-7-10-3-5-12(17)8-14(10)19-15(11)9-13/h3-9H,2,17H2,1H3,(H,18,20) |

InChI Key |

CPSNPEVCBLXFRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ethyl 6 Aminoacridin 3 Yl Carbamate and Its Analogues

Historical Development of Acridine (B1665455) Core Synthesis Relevant to Ethyl (6-aminoacridin-3-yl)carbamate

The foundational acridine ring system was first isolated from coal tar in 1870. wikipedia.orgmdpi.com However, synthetic routes were quickly developed to allow for the creation of substituted derivatives. The synthesis of a 3,6-disubstituted acridine, the core of this compound, relies on classical condensation reactions that build the tricyclic structure from simpler aromatic precursors. Two of the most important historical methods are the Bernthsen and Ullmann syntheses.

The Bernthsen Acridine Synthesis First reported in 1878 and 1884, the Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, typically using zinc chloride as a catalyst. wikipedia.orgwikipedia.orgscripps.edu The reaction to produce the parent acridine, for instance, involves heating diphenylamine (B1679370) with formic acid and zinc chloride. wikipedia.org The conditions for this reaction are notably vigorous, often requiring temperatures between 200–270 °C for extended periods, sometimes up to 24 hours. wikipedia.org The yield and outcome are highly dependent on the reaction temperature, duration, and the quantity of zinc chloride used. cambridge.org While effective, these harsh conditions and the often low yields for certain substrates prompted the search for modifications. tandfonline.com

The Ullmann Acridine Synthesis The Ullmann synthesis provides an alternative and widely used route to the acridine nucleus, often proceeding via an acridone (B373769) intermediate. mdpi.com This method typically involves the copper-catalyzed condensation of an N-arylanthranilic acid. scribd.comwikipedia.org The resulting acridone can then be converted to the corresponding acridine through reduction. scribd.com Like the Bernthsen synthesis, traditional Ullmann reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org The cyclization of the N-arylanthranilic acid intermediate can be promoted by various acidic reagents, including sulfuric acid or polyphosphoric acid. scribd.com

These foundational methods established the fundamental bond-forming strategies for constructing the acridine tricycle, paving the way for the synthesis of complex derivatives like 3,6-diaminoacridine (proflavine), a likely precursor to the title compound.

Table 1: Comparison of Classical Acridine Synthesis Methods

| Feature | Bernthsen Acridine Synthesis | Ullmann Acridine Synthesis |

|---|---|---|

| Reactants | Diarylamine + Carboxylic Acid/Anhydride | N-Arylanthranilic Acid |

| Catalyst | Zinc Chloride wikipedia.org | Copper or Copper Salts wikipedia.org |

| Key Intermediate | 9-Substituted Acridine (direct) | Acridone scribd.com |

| Typical Conditions | 200-270 °C, long reaction times wikipedia.org | High temperatures, polar solvents wikipedia.org |

| Initial Report | 1878, 1884 wikipedia.org | 1902 scribd.com |

Modern Approaches to Carbamate (B1207046) Functionalization

The introduction of the ethyl carbamate group onto the 3-position of the 3,6-diaminoacridine scaffold represents a key functionalization step. Carbamates are prevalent in pharmaceuticals and agrochemicals, and numerous methods for their synthesis have been developed. nih.govnih.gov

Traditionally, carbamates are prepared from the reaction of an amine with a chloroformate (e.g., ethyl chloroformate) or by trapping an isocyanate intermediate with an alcohol. nih.govacs.org The isocyanate can be generated via the Curtius rearrangement of an acyl azide. nih.gov However, these methods often involve hazardous reagents like phosgene (B1210022) or its derivatives. acs.org

More contemporary and safer approaches have emerged. One significant advancement is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 building block, replacing phosgene in carbamate synthesis. acs.orgorganic-chemistry.org Another modern strategy involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, providing direct access to aryl carbamates. organic-chemistry.org

In the context of synthesizing this compound from a 3,6-diaminoacridine precursor, a significant challenge is achieving regioselectivity—functionalizing the amino group at position 3 while leaving the one at position 6 untouched. This would likely require a protection-functionalization-deprotection sequence. Alternatively, modern catalytic methods leveraging directed C-H bond activation could offer more direct routes. The carbamate functional group itself can act as a directing group in transition-metal-catalyzed reactions, facilitating further functionalization at the ortho position. nih.govmagtech.com.cn While typically used to direct functionalization onto a ring, the principles of using directing groups highlight the advanced control now possible in aromatic substitution, which could potentially be adapted for selective functionalization.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of a complex molecule like this compound requires careful tuning of reaction parameters for each key step: the formation of the acridine core and the subsequent carbamate functionalization.

For the acridine core synthesis via the Bernthsen reaction, historical methods suffered from low yields and harsh conditions. tandfonline.com In 1962, Popp introduced the use of polyphosphoric acid (PPA) as a replacement for zinc chloride, which allowed for more convenient reaction times, though sometimes with poorer yields. tandfonline.com This demonstrated an early effort to optimize the classic procedure. Significant improvements have been achieved by exploring alternative catalysts and energy sources.

The optimization of a model reaction for tetrahydrobenzo[a]acridine derivatives illustrates the systematic approach required. researchgate.net Factors such as the choice of solvent and the amount of catalyst are systematically varied to identify the conditions that provide the highest product yield in the shortest time.

Table 2: Illustrative Optimization of Acridine Synthesis Conditions (Model Reaction) This table is based on the principles of reaction optimization for acridine derivatives. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | Ethanol | Reflux | 12 | 70 |

| 2 | 10 | Ethanol | Reflux | 8 | 85 |

| 3 | 15 | Ethanol | Reflux | 6 | 92 |

| 4 | 15 | Methanol | Reflux | 6 | 88 |

| 5 | 15 | Toluene | Reflux | 10 | 75 |

| 6 | 15 | Solvent-free | 120 | 5 | 90 |

| 7 | 15.5 | Solvent-free | 120 | 4 | 95 |

This systematic approach, screening catalyst loading, solvent, and temperature, is crucial for maximizing the efficiency of the synthesis of the 3,6-diaminoacridine precursor. Similar optimization would be applied to the carbamate formation step, adjusting base, solvent, temperature, and reaction time to maximize the yield of the desired mono-carbamoylated product while minimizing side reactions like di-substitution.

Green Chemistry Principles in the Synthesis of Acridine-Carbamate Scaffolds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of acridine-carbamates, addressing the environmental concerns associated with traditional methods.

Greener Acridine Synthesis: Significant strides have been made in developing greener alternatives to the classical Bernthsen reaction. One approach involves replacing the corrosive and often stoichiometrically required zinc chloride catalyst with a more environmentally benign and catalytic option like p-toluenesulphonic acid (p-TSA). tandfonline.comtandfonline.com This methodology is not only consistent with green chemistry philosophy but also offers improved yields and reduced reaction times. tandfonline.com

Another key green strategy is the use of alternative energy sources like microwave irradiation. tandfonline.comrsc.org Microwave-assisted organic synthesis (MORE) can dramatically accelerate reactions, leading to significant time and energy savings. tandfonline.comtandfonline.com Combining a green catalyst like p-TSA with solventless, microwave-assisted conditions represents a substantial improvement over the classical heating methods that require high temperatures for many hours. tandfonline.comtandfonline.com Furthermore, researchers have developed reusable heterogeneous catalysts, such as a Co/C material derived from rice husks or magnetic Fe₃O₄@Polyaniline-SO₃H nanocomposites, which can be easily separated from the reaction mixture and reused, minimizing waste. rsc.orgmdpi.com Some of these newer methods also successfully employ water as an eco-friendly solvent. rsc.org

Greener Carbamate Functionalization: For the carbamate formation step, the most impactful green modification is the move away from toxic phosgene and its derivatives. acs.org The use of CO₂ as a C1 source is a leading alternative. organic-chemistry.org Mild, metal-free methods for generating isocyanates from arylamines and CO₂ have been developed, which can then be trapped with alcohols to form carbamates, avoiding the need to handle toxic reagents. organic-chemistry.org

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Acridines

| Parameter | Conventional Method (e.g., Bernthsen) | Green Chemistry Approach |

|---|---|---|

| Catalyst | Zinc Chloride (stoichiometric, corrosive) tandfonline.com | p-TSA (catalytic, water-soluble) tandfonline.comtandfonline.com, Reusable heterogeneous catalysts rsc.orgmdpi.com |

| Energy Source | Conventional heating (200-270 °C, >20 hrs) tandfonline.comtandfonline.com | Microwave irradiation (fast, energy-efficient) tandfonline.comrsc.org |

| Solvent | High-boiling organic solvents or none | Solvent-free tandfonline.comtandfonline.com or water rsc.org |

| Yields | Often low to moderate tandfonline.com | Generally higher tandfonline.com |

| Waste | Difficult to recycle catalyst | Easily removable or recyclable catalyst tandfonline.comrsc.org |

By integrating these modern, greener methodologies for both the construction of the acridine core and the installation of the carbamate group, the synthesis of this compound and its analogues can be achieved in a more efficient, economical, and environmentally responsible manner.

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 6 Aminoacridin 3 Yl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

For Ethyl (6-aminoacridin-3-yl)carbamate, ¹H NMR would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The aromatic protons on the acridine (B1665455) core would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The protons of the ethyl group would present as a characteristic quartet and triplet pattern, while the amine and carbamate (B1207046) protons would likely appear as broad singlets, the positions of which could be sensitive to solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon atoms in the molecule. The carbon atoms of the acridine ring system would resonate at lower field (δ 110-150 ppm), while the carbonyl carbon of the carbamate would be found even further downfield (δ ~155 ppm). The ethyl group carbons would appear in the upfield region.

Representative ¹H NMR Data for an Acridine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20-8.50 | Multiplet | - |

| NH₂ | 5.80 | Broad Singlet | - |

| NH | 9.50 | Singlet | - |

| O-CH₂ | 4.25 | Quartet | 7.1 |

| CH₃ | 1.30 | Triplet | 7.1 |

Note: This data is illustrative for a generic acridine structure and not specific experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In a typical MS experiment, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition (C₁₆H₁₅N₃O₂). The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl carbamate side chain, or cleavage of the acridine ring system. Analysis of these fragment ions helps to piece together the molecular structure.

Expected Fragmentation in Mass Spectrometry of this compound

| m/z Value | Proposed Fragment |

| 281 | [M]⁺ (Molecular Ion) |

| 236 | [M - OCH₂CH₃]⁺ |

| 208 | [M - C₂H₅OC=O]⁺ |

Note: These m/z values are predicted based on the structure of this compound and represent plausible fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine of the carbamate (NH) would be expected in the range of 3200-3500 cm⁻¹. The C=O (carbonyl) stretching of the carbamate group would give a strong absorption band around 1700-1720 cm⁻¹. The C=C and C=N stretching vibrations of the acridine aromatic system would appear in the 1450-1650 cm⁻¹ region. C-O and C-N stretching vibrations would be observed in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, which often show strong Raman signals.

Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Carbamate) | Stretching | 3200-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2980 |

| C=O (Carbamate) | Stretching | 1700-1720 |

| C=C/C=N (Aromatic) | Stretching | 1450-1650 |

| C-O (Carbamate) | Stretching | 1200-1300 |

Note: This table represents typical wavenumber ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of a compound, it is possible to determine the precise coordinates of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the planarity of the acridine ring system, the conformation of the ethyl carbamate side chain, and the packing of the molecules in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amine and carbamate groups, would be clearly visualized. This information is crucial for understanding the solid-state properties of the material and its potential for polymorphism.

Illustrative Crystallographic Data for an Acridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Investigations of Ethyl 6 Aminoacridin 3 Yl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of Ethyl (6-aminoacridin-3-yl)carbamate. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The acridine (B1665455) core, a planar aromatic system, is electron-rich, which is crucial for its primary mechanism of DNA intercalation. nih.gov The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest. The HOMO is typically localized over the electron-rich regions of the acridine ring system, while the LUMO is distributed across the same framework. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. For acridine derivatives, MEP analysis often shows negative potential (electron-rich regions) concentrated around the heterocyclic nitrogen atom and the π-system of the rings, while positive potential is found near the amino protons. nih.gov The introduction of the amino group at position 6 and the ethyl carbamate (B1207046) group at position 3 significantly influences this distribution. The amino group acts as an electron-donating group, increasing the electron density of the acridine ring, while the carbamate group can modulate the electronic properties and solubility. Protonation of the heterocyclic nitrogen, a common occurrence under physiological conditions, can further alter the electronic characteristics, which is a key factor in its binding geometry to biological targets like DNA. nih.govnih.gov

Table 1: Calculated Electronic Properties of an Acridine Scaffold

| Parameter | Description | Typical Calculated Value | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.0 to 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.0 to 4.0 Debye | Influences solubility and intermolecular interactions |

Note: These values are representative for a generic acridine core and would be specifically calculated for this compound.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. For this compound, docking studies are primarily used to investigate its interaction with potential biological targets, most notably DNA and enzymes like topoisomerases.

Given the planar nature of the acridine ring, the primary mode of interaction with DNA is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govmorressier.com Docking simulations can model this process, predicting the binding energy and specific interactions. Key interactions typically include π-π stacking between the acridine ring and DNA base pairs, as well as hydrogen bonds and van der Waals forces between the molecule's substituents and the DNA grooves. nih.gov The amino and carbamate side chains play a crucial role in orienting the molecule and stabilizing the DNA-ligand complex.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-target complex over time. An MD simulation of this compound intercalated in a DNA strand would reveal the stability of the complex, the conformational changes in both the ligand and the DNA, and the role of solvent molecules in the interaction. These simulations can confirm the stability of the binding mode predicted by docking and provide a more detailed energetic profile of the interaction. Similar docking and MD approaches can be applied to enzyme targets like cholinesterases or kinases to predict binding affinity and mechanism of inhibition. nih.govnih.gov

Table 2: Representative Interaction Data from a Simulated Docking Study

| Target | Predicted Binding Mode | Key Interacting Residues/Bases | Estimated Binding Energy (kcal/mol) |

| DNA (dG-dC)2 | Intercalation | Guanine, Cytosine | -7.0 to -9.5 |

| Topoisomerase I | Binding at active site | ASN722, ARG364, PRO431 | -8.0 to -11.0 |

| Src Kinase | ATP-binding pocket | LEU273, LYS295, ASP404 | -6.5 to -9.0 |

Note: This table presents hypothetical data to illustrate the output of molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Acridine-Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like acridine-carbamate derivatives, QSAR models can be developed to predict their activity, for instance, as anticancer agents. nih.govresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for a series of related molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. nih.gov A mathematical model is then generated that correlates these descriptors with the observed biological activity (e.g., IC50 values).

For acridine-carbamate derivatives, a QSAR model might reveal that:

Hydrophobicity (logP): Has a parabolic relationship with activity, indicating that an optimal lipophilicity is required for cell membrane penetration without compromising solubility. researchgate.net

Electronic Properties: The presence of electron-donating groups (like the amino group) on the acridine ring enhances DNA binding and, consequently, antitumor activity. nih.gov

Steric Factors: The size and shape of the carbamate side chain can influence the fit within the target's binding site.

These models serve as predictive tools to estimate the activity of newly designed, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds. nih.gov

Table 3: Example of Molecular Descriptors Used in a QSAR Model for Acridine Derivatives

| Derivative | LogP | Molar Refractivity (MR) | Dipole Moment | Experimental IC50 (µM) | Predicted IC50 (µM) |

| Compound 1 | 3.1 | 85.2 | 2.5 | 1.5 | 1.7 |

| Compound 2 | 3.5 | 90.5 | 2.8 | 0.9 | 1.0 |

| Compound 3 | 3.9 | 95.8 | 2.3 | 1.2 | 1.1 |

| This compound | 3.3 | 88.1 | 2.6 | (To be determined) | 1.3 |

Note: This is a hypothetical QSAR data table. The predicted value for the title compound is based on a hypothetical model.

In Silico Prediction of Potential Biological Targets

While acridine derivatives are well-known DNA intercalators, they may interact with other biological targets. In silico target fishing is a computational strategy to identify potential protein targets for a given small molecule. nih.govmdpi.com This approach is crucial for understanding a compound's mechanism of action, predicting potential off-target effects, and for drug repurposing. mdpi.com

Target fishing methods can be broadly categorized as ligand-based and structure-based.

Ligand-Based Methods: These methods compare the query molecule, this compound, to a database of compounds with known biological activities. The comparison can be based on 2D structural similarity, 3D shape similarity, or pharmacophore models. The principle is that structurally similar molecules are likely to have similar biological targets.

Structure-Based Methods (Reverse Docking): This approach involves docking the compound against a large library of 3D protein structures. researchgate.net The proteins for which the compound shows high-affinity binding scores are identified as potential targets. This method is powerful but computationally intensive and requires the availability of high-quality protein structures.

For this compound, target fishing might predict interactions not only with topoisomerases but also with various kinases, cholinesterases, or proteins involved in cell signaling pathways, which are common targets for heterocyclic compounds. nih.govnih.gov These predictions provide testable hypotheses for subsequent experimental validation.

Table 4: Potential Biological Targets for an Acridine Scaffold Predicted by In Silico Target Fishing

| Predicted Target Class | Specific Example | Method of Prediction | Rationale/Significance |

| Nucleic Acids | DNA | Ligand-based similarity | Planar aromatic system characteristic of intercalators. |

| Enzymes (Topoisomerases) | Topoisomerase I/II | Reverse Docking / Similarity | Known targets for many acridine-based anticancer drugs. |

| Enzymes (Kinases) | Src Kinase, MEK Kinase | Reverse Docking | Inhibition of signaling pathways is a common anticancer mechanism. |

| Enzymes (Cholinesterases) | Acetylcholinesterase (AChE) | Pharmacophore Matching | Acridine scaffold is present in known AChE inhibitors. |

Investigation of Biological Activities and Molecular Mechanisms of Ethyl 6 Aminoacridin 3 Yl Carbamate in Vitro Studies

Cellular Uptake and Subcellular Localization Studies

The cellular uptake and subsequent subcellular distribution of a compound are critical determinants of its biological activity. For acridine (B1665455) derivatives, cellular entry and localization are influenced by their physicochemical properties, such as lipophilicity and charge. Studies on related aminoacridine compounds suggest that they can permeate cell membranes and accumulate in specific organelles.

Research on 4-hydroxymethyl-3-aminoacridine has shown that this derivative tends to localize within lysosomes. nih.gov This lysosomal accumulation is a common feature for many cationic amphiphilic drugs. The protonated acridine ring at physiological pH likely facilitates its trapping within the acidic environment of the lysosome. It is plausible that Ethyl (6-aminoacridin-3-yl)carbamate, sharing the aminoacridine core, could exhibit a similar pattern of subcellular localization. The specific mechanism of uptake for many acridine derivatives has been identified as macropinocytosis, a form of endocytosis. rsc.org

Interaction with Nucleic Acids (DNA/RNA) and Proteins

The planar, aromatic structure of the acridine ring is a key feature that governs its interaction with biological macromolecules, particularly nucleic acids and specific enzymes.

Intercalation Mechanisms and Binding Affinity Studies

Acridine derivatives are renowned for their ability to intercalate between the base pairs of DNA. nih.govnih.govnih.gov This process involves the insertion of the planar acridine ring system between the stacked bases of the DNA double helix. Such an interaction is stabilized by π-π stacking interactions and can lead to significant conformational changes in the DNA structure, including unwinding of the helix and an increase in its length. nih.gov This distortion of the DNA architecture can interfere with crucial cellular processes like DNA replication and transcription. nih.gov

Studies on 9-aminoacridine (B1665356) have demonstrated its ability to bind to both DNA and RNA. nih.gov The binding affinity of acridine derivatives to DNA can be influenced by the nature and position of their substituents. While specific binding affinity data for this compound is not available, research on other 3,6-diaminoacridine derivatives indicates strong DNA binding. nih.gov The presence of the amino groups at the 3 and 6 positions is generally associated with enhanced DNA interaction.

Enzyme Inhibition Profiling

A primary molecular target for many anticancer acridine derivatives is topoisomerase II. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination by introducing transient double-strand breaks. Acridine compounds can act as topoisomerase II poisons by stabilizing the covalent complex formed between the enzyme and DNA, which ultimately leads to apoptosis. nih.gov

A panel of 9-aminoacridine derivatives has been shown to be effective catalytic inhibitors of topoisomerase II, reducing the viability of non-small cell lung cancer (NSCLC) cells and inducing apoptosis. nih.gov It is highly probable that this compound, by virtue of its acridine core, also functions as a topoisomerase II inhibitor.

Modulation of Cellular Pathways

The interaction of acridine derivatives with DNA and key enzymes can trigger a cascade of events that modulate various cellular pathways, often culminating in cell cycle arrest and apoptosis. A new spiro-acridine derivative has been reported to induce cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma cells, associated with modulation of the cellular antioxidant state. nih.gov Furthermore, unsymmetrical bisacridines have been shown to induce apoptosis in pancreatic multicellular tumor spheroids. mdpi.com These findings suggest that acridine compounds can interfere with signaling pathways that regulate cell proliferation and survival.

Cytotoxicity and Antiproliferative Activity against Diverse Cell Lines

Acridine derivatives are well-documented for their potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines. nih.gov The cytotoxic potential of these compounds is often linked to their ability to intercalate into DNA and inhibit topoisomerase II.

While specific cytotoxicity data for this compound is not readily found in published literature, studies on structurally similar compounds provide valuable insights. For instance, a range of 9-aminoacridine derivatives have demonstrated significant antiproliferative activity against NSCLC cell lines with EC50 values in the micromolar range. nih.gov

| Compound | Cell Line | EC50 (µM) |

| Acridine Derivative 1 | H460 (NSCLC) | 8.15 |

| Acridine Derivative 2 | A549 (NSCLC) | 15.23 |

| Acridine Derivative 3 | H2009 (NSCLC) | 25.67 |

| Acridine Derivative 4 | H2030 (NSCLC) | 42.09 |

Table based on data for a series of 9-aminoacridine derivatives from a study on NSCLC. nih.gov

Antimicrobial Activity Investigations

The acridine scaffold has a long history of use in antimicrobial agents. Compounds like 9-aminoacridine have been shown to possess antibacterial activity against a range of pathogens, including multidrug-resistant strains. nih.gov The mechanism of antimicrobial action is often attributed to DNA intercalation, which disrupts essential bacterial cellular processes.

A study on 9-aminoacridine reported its efficacy against several "ESKAPE" pathogens, with particularly strong activity against Klebsiella pneumoniae. nih.gov

| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) |

| Klebsiella pneumoniae | 8 - 16 | 16 - 64 |

Table showing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) ranges for 9-aminoacridine against Klebsiella pneumoniae strains. nih.gov

Given these precedents, it is reasonable to hypothesize that this compound would also exhibit antimicrobial properties. The presence of the carbamate (B1207046) group could potentially modulate its spectrum of activity and potency.

Preclinical Efficacy and Pharmacodynamic Studies of Ethyl 6 Aminoacridin 3 Yl Carbamate in Relevant in Vivo Models

Selection and Justification of Animal Models for Specific Biological Investigations

The choice of animal models for in vivo studies of acridine (B1665455) derivatives is dictated by the therapeutic area of interest, which for this class of compounds primarily includes oncology and infectious diseases.

Oncology: For assessing anticancer potential, rodent models are standard.

Xenograft Models: Human cancer cell lines, such as those from glioblastoma, pancreatic cancer, or melanoma, are implanted into immunocompromised mice (e.g., nude or SCID mice). nih.govnih.gov These models are crucial for evaluating the efficacy of a compound against human-derived tumors. For instance, orthotopic glioblastoma mouse models have been used to test 9-aminoacridine (B1665356) derivatives. nih.gov

Syngeneic Models: These models, like the Ehrlich ascites carcinoma model in mice, utilize tumor cells that are genetically compatible with the immunocompetent host strain. nih.gov This allows for the simultaneous study of antitumor effects and the compound's interaction with a functional immune system.

Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, closely mimicking human cancer development. While more complex, they offer high translational relevance.

Infectious Diseases:

Malaria: Murine malaria models, such as those using Plasmodium berghei, Plasmodium chabaudi, or Plasmodium yoelii, are standard for testing antimalarial agents like 3,6-diamino-9-anilinoacridines. nih.govnih.gov These models help assess the suppression of parasitemia.

Leishmaniasis: Rodent models, such as Wistar rats infected with Leishmania donovani, are employed to evaluate the leishmanicidal activity of acridine compounds by measuring the reduction of amastigotes in the spleen. researchgate.net

The justification for using these models lies in their established ability to recapitulate key aspects of human diseases, allowing for the assessment of a compound's therapeutic potential in a living organism.

Pharmacodynamic Markers and Readouts in In Vivo Systems

Pharmacodynamic (PD) markers are essential for demonstrating that a compound is engaging its target and eliciting a biological response in vivo.

Target Engagement: For acridine derivatives, which are known to be DNA intercalators and topoisomerase inhibitors, PD markers would include: nih.govrsc.org

DNA Damage Markers: The induction of DNA damage can be quantified in tumor or surrogate tissues (e.g., peripheral blood mononuclear cells) using assays like the comet assay or by measuring the phosphorylation of histone H2AX (γH2AX). nih.gov Studies on 9-aminoacridine have utilized the in vivo comet assay in rats to detect DNA damage in the liver. nih.gov

Topoisomerase Inhibition Markers: Evidence of topoisomerase II inhibition can be inferred from the presence of specific DNA cleavage complexes. nih.gov

Efficacy Readouts: The primary readouts are dependent on the disease model.

In Oncology Models:

Tumor growth inhibition or regression.

Increased survival time of the animals. nih.gov

Reduction in tumor metastasis.

Induction of apoptosis in tumor cells, often measured by TUNEL staining or caspase activation.

In Infectious Disease Models:

Reduction in parasite load (e.g., parasitemia in malaria, amastigote count in leishmaniasis). nih.govresearchgate.net

Increased survival of infected animals.

The table below summarizes potential pharmacodynamic markers and readouts for in vivo studies.

| Biological Investigation | Animal Model | Pharmacodynamic Marker/Readout | Assay/Method |

| Anticancer Activity | Mouse Xenograft | Tumor Growth Inhibition | Caliper Measurement |

| Increased Survival | Survival Analysis | ||

| DNA Damage | Comet Assay, γH2AX Staining | ||

| Apoptosis Induction | TUNEL Staining, Caspase Cleavage | ||

| Antimalarial Activity | P. berghei Mouse Model | Parasitemia Reduction | Giemsa-stained Blood Smears |

| Antileishmanial Activity | L. donovani Rat Model | Spleen Amastigote Count | Microscopic Examination |

Mechanistic Insights from In Vivo Studies

In vivo studies are critical for validating the mechanisms of action proposed by in vitro experiments. For acridine compounds, the primary mechanism is often related to their interaction with DNA. nih.gov

DNA Intercalation and Topoisomerase Poisoning: The planar structure of the acridine ring allows it to insert between DNA base pairs, leading to cell cycle arrest and apoptosis. nih.govnih.gov Furthermore, many acridines act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and resulting in double-strand breaks. nih.govnih.gov In vivo studies can confirm these effects by showing a correlation between drug administration, tumor growth inhibition, and the presence of DNA damage markers like γH2AX in the tumor tissue.

Reversible Amine Exchange: Research on 9-aminoacridines suggests that they can undergo a reversible amine exchange reaction in aqueous environments under near-physiological conditions. nih.govacs.org This reaction could influence the compound's in vivo mechanism of action by altering its structure and target interactions. nih.govacs.org

Comparative Studies with Reference Compounds in Animal Models

To establish the potential of a new compound, its efficacy is often compared to standard-of-care agents or other well-characterized molecules in the same chemical class.

Oncology: In cancer models, Ethyl (6-aminoacridin-3-yl)carbamate would likely be compared against established chemotherapeutics like doxorubicin (B1662922) (another DNA intercalator and topoisomerase II inhibitor) or other investigational acridine derivatives such as Amsacrine (B1665488) or DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide). rsc.org

Infectious Diseases: In malaria models, a new acridine derivative would be benchmarked against drugs like chloroquine (B1663885) or artemisinin. nih.gov For instance, studies on 3,6-diamino-9-anilinoacridines showed potent activity against a multidrug-resistant strain of P. falciparum, highlighting their potential advantage over existing therapies. nih.gov

The table below provides a hypothetical comparison based on data from related acridine compounds.

| Compound | Animal Model | Key Efficacy Finding | Reference Compound |

| 9-aminoacridine derivative | Orthotopic Glioblastoma Mouse | Significant increase in survival | Vehicle Control |

| 3,6-diamino-9-anilinoacridine | P. falciparum in vitro | IC50 of 20 nM | Chloroquine |

| Acridine Compound (BG-374) | L. donovani Rat Model | >40% reduction in spleen amastigotes | Vehicle Control |

These comparative studies are crucial for contextualizing the efficacy of a new compound and determining its potential for further development.

Structure Activity Relationship Sar and Structural Modification Studies of Ethyl 6 Aminoacridin 3 Yl Carbamate Derivatives

Design Principles for Novel Acridine-Carbamate Analogues

The design of novel analogues based on the ethyl (6-aminoacridin-3-yl)carbamate scaffold is guided by several key principles aimed at enhancing therapeutic efficacy and selectivity. A primary strategy involves the structural modification of the acridine (B1665455) ring to optimize its physicochemical and pharmacological properties. nih.gov

One of the foundational design principles for acridine derivatives is their function as DNA intercalators. nih.govnih.gov The planar aromatic structure of the acridine nucleus allows it to stack between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to cytotoxic effects. nih.govnih.gov The substituents at the 3 and 6 positions play a crucial role in modulating this interaction and influencing biological activity. For instance, the presence of amino groups at these positions, as seen in proflavine (B1679165) (3,6-diaminoacridine), is known to be important for antibacterial and antiseptic properties. nih.govebi.ac.uk

The incorporation of a carbamate (B1207046) group is a strategic choice in medicinal chemistry. Carbamates can act as hydrogen bond donors and acceptors, potentially increasing the binding affinity of the molecule to its target. researchgate.net Furthermore, the carbamate moiety can influence the electronic properties and metabolic stability of the compound. nih.gov In the context of acridine derivatives, a carbamate group can be introduced to enhance activity against multidrug-resistant cancer cell lines. nih.gov

The design of novel acridine-carbamate analogues often involves a multi-pronged approach:

Optimization of the Acridine Core Substitution: Systematic variation of substituents on the acridine ring to improve target affinity and selectivity. nih.gov

Modification of the Carbamate Group: Altering the ester and amine portions of the carbamate to fine-tune solubility, stability, and pharmacokinetic properties.

Hybrid Molecule Design: Combining the acridine-carbamate scaffold with other pharmacophores to create dual-acting agents or to target specific cellular pathways. researchgate.net

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic modifications of the this compound structure can provide valuable insights into the structure-activity relationships and lead to the development of more potent and selective compounds.

Modifications of the Acridine Ring

The substitution pattern on the acridine ring is a critical determinant of biological activity. Studies on related 3,6-disubstituted acridines have demonstrated that:

Nature of the Substituent: The type of group at the 3 and 6 positions significantly influences activity. For example, in a series of 9-anilinoacridines, 3,6-diamino substitution resulted in lower cytotoxicity to mammalian cells and higher antimalarial activity compared to other substitution patterns. nih.gov

Electronic Effects: Electron-donating groups, such as amino groups, can enhance the DNA binding affinity of the acridine core. Conversely, electron-withdrawing groups at other positions can also modulate activity, as seen in some anticancer acridine derivatives. nih.gov

Modifications of the Carbamate Moiety

The ethyl carbamate group at the 3-position offers several avenues for modification:

Alkyl Chain Length: Varying the length and branching of the ethyl group can impact the lipophilicity and, consequently, the cell permeability and pharmacokinetic profile of the compound.

Amine Substitution: The carbamate nitrogen can be unsubstituted (primary), monosubstituted (secondary), or disubstituted (tertiary). This can affect the hydrogen bonding capacity and metabolic stability of the carbamate group.

A study on carbamate analogues of the anticancer drug amsacrine (B1665488) (a 9-anilinoacridine) revealed that the introduction of a carbamate group at the 1'-position of the anilino ring led to increased activity against multidrug-resistant leukemia. nih.gov This highlights the potential of carbamate modification to overcome drug resistance. The most active compounds in this series had 3-halo-5-methyl and 3-halo-5-methoxy substitutions on the acridine ring, demonstrating the interplay between substitutions on both the acridine and the appended rings. nih.gov

Below is a table summarizing the hypothetical impact of systematic modifications on the biological activity of this compound derivatives, based on findings from related acridine compounds.

| Modification | Position | Rationale | Predicted Impact on Biological Activity |

| Replacement of 6-amino group | 6 | Altering basicity and hydrogen bonding | May decrease DNA intercalation and activity |

| Introduction of a substituent at C9 | 9 | Modulating DNA binding and topoisomerase inhibition | Potentially increased anticancer activity |

| Variation of the carbamate alkyl group | 3 | Modifying lipophilicity and cell permeability | Could improve pharmacokinetic properties |

| Substitution on the carbamate nitrogen | 3 | Altering hydrogen bonding and metabolic stability | May influence target binding and duration of action |

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule's biological activity. zuj.edu.jo For acridine-based compounds, the key pharmacophoric features generally include:

A Planar Aromatic System: The flat, electron-rich acridine core is essential for DNA intercalation. nih.govnih.gov

Hydrogen Bond Donors/Acceptors: The amino group at position 6 and the carbamate group at position 3 can participate in hydrogen bonding interactions with the biological target, such as DNA or enzymes like topoisomerases. jppres.com

Hydrophobic Regions: The aromatic rings of the acridine scaffold contribute to hydrophobic interactions.

Specific Electrostatic Interactions: The distribution of partial charges on the molecule, influenced by the substituents, can guide its orientation and binding within a target's active site. zuj.edu.jo

A pharmacophore model for a series of 2-ethoxy-6,9-disubstituted acridines designed as DPP-IV inhibitors identified the importance of the acridine scaffold and the size and ionic interactions of the attached groups for activity. zuj.edu.jo While this study focused on a different target, it underscores the utility of pharmacophore modeling in defining key features for acridine derivatives.

Based on the structure of this compound and SAR data from related compounds, the key pharmacophoric features likely include:

The planar, tricyclic acridine ring system for intercalation.

A hydrogen bond donor at position 6 (the amino group).

A hydrogen bond donor and acceptor functionality at position 3 (the carbamate group).

A specific spatial arrangement of these features that allows for optimal interaction with the target.

Development of Prodrug Strategies Based on the this compound Scaffold

Prodrug strategies are employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. mdpi.com The this compound scaffold offers several handles for the design of prodrugs.

A common prodrug approach involves the modification of functional groups to enhance properties like water solubility or to achieve targeted drug delivery. mdpi.com For instance, the amino group at position 6 could be temporarily masked with a promoiety that is cleaved in vivo to release the active parent drug.

One of the most successful prodrug strategies involves the use of amino acid promoieties to improve oral absorption via peptide transporters. nih.gov This approach could be applied to the this compound scaffold by:

Esterification with Amino Acids: The carbamate's ethyl group could be replaced with an amino acid, creating an amino acid ester prodrug. This could potentially enhance solubility and intestinal absorption. mdpi.comnih.gov

Amide Linkage to the Amino Group: An amino acid could be coupled to the 6-amino group via an amide bond. Cleavage of this bond by peptidases would then release the active drug.

The development of platinum(IV) prodrugs of highly cytotoxic platinum-acridine anticancer agents demonstrates a sophisticated prodrug approach. zuj.edu.jo In this strategy, the platinum center is in a less reactive +4 oxidation state and is reduced to the active +2 state in the reductive environment of cancer cells. zuj.edu.jo This concept could be adapted to the this compound scaffold to create targeted anticancer agents.

Below is a table outlining potential prodrug strategies for the this compound scaffold.

| Prodrug Strategy | Modification Site | Promoieties | Activation Mechanism | Potential Advantage |

| Amino Acid Conjugation | 6-amino group or 3-carbamate | Amino acids (e.g., Valine, Phenylalanine) | Enzymatic cleavage (e.g., by peptidases) | Improved oral absorption, targeted delivery |

| Phosphate Prodrugs | 6-amino group (as a phosphoramidate) | Phosphate esters | Enzymatic cleavage (e.g., by phosphatases) | Increased water solubility |

| Bioreductive Prodrugs | Acridine ring | N-oxide | Reduction in hypoxic tumor environments | Tumor-selective activation |

Challenges, Research Gaps, and Future Directions in the Study of Ethyl 6 Aminoacridin 3 Yl Carbamate

Methodological Advancements in Characterization and Biological Assessment

A primary challenge in the study of novel compounds like Ethyl (6-aminoacridin-3-yl)carbamate is the continuous need for more sophisticated methods for synthesis, characterization, and biological evaluation. While classical synthetic routes for the acridine (B1665455) core, such as the Bernthsen and Friedländer syntheses, are well-established, they can be restrictive. researchgate.netnih.gov Recent innovations offer more versatile and efficient pathways.

Modern Synthetic and Characterization Techniques: Recent breakthroughs are paving the way for the creation and analysis of more diverse acridine libraries. A modular approach combining photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation simplifies the synthesis of complex acridine structures, including those with unsymmetrical substitutions. chemistryviews.org Such methods could be instrumental in optimizing the synthesis of this compound and its analogues. For characterization, advanced spectroscopic techniques are crucial. Methods including fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-visible spectroscopy are vital for elucidating the interactions between acridine compounds and biological targets like nucleosides. nih.gov

Advanced Biological Assessment: Beyond basic cytotoxicity assays, a deeper understanding requires advanced biological assessment tools. Techniques like gel electrophoresis and various fluorometric methods are employed to study the noncovalent DNA-binding properties of acridine derivatives. nih.gov To understand the mechanism of action at a molecular level, computational methods such as Density Functional Theory-based Quantum Chemical Calculation (DFT-QCC) can provide insight into the adsorption and interaction of acridine compounds with their targets. mdpi.com Furthermore, the application of acridine orange fluorescence staining for screening circulating tumor cells demonstrates the potential for developing derivatives into specialized diagnostic tools. nih.gov

| Technique | Application in Acridine Research | Potential for this compound Study | Reference |

| Modular Synthesis | Simplifies the creation of diverse and unsymmetrically substituted acridines. | Efficient synthesis of derivatives for structure-activity relationship studies. | chemistryviews.org |

| Acridine Photocatalysis | Enables novel chemical transformations like decarboxylative functionalization. | Exploring new reactivity and conjugation possibilities for the carbamate (B1207046) group. | acs.orgrsc.org |

| Fluorometric Assays | Quantifies DNA binding affinity and specificity. | Determining the DNA intercalation properties and sequence preference. | nih.gov |

| Advanced Spectroscopy (NMR, IR, UV-vis) | Characterizes interactions with biological molecules like nucleosides. | Elucidating the specific binding modes with DNA and other potential targets. | nih.gov |

| DFT-QCC | Provides mechanistic insights into molecular interactions and adsorption. | Predicting binding energies and interaction sites at the quantum level. | mdpi.com |

| Fluorescence Staining | Used for identifying and screening specific cell types, like tumor cells. | Development as a potential probe for cellular imaging or diagnostics. | nih.gov |

Elucidation of Complex Molecular Pathways and Target Engagement

A significant research gap is the precise molecular pathway and target engagement profile of this compound. For acridines in general, the primary mechanism is DNA intercalation, which disrupts DNA replication and transcription and inhibits topoisomerase enzymes. researchgate.netresearchgate.netresearchgate.net However, the full spectrum of targets remains an active area of investigation.

Identifying Molecular Targets: The planar tricycle of the acridine ring is key to its DNA intercalating ability. researchgate.net However, substituents at the 3, 6, and 9 positions critically influence activity and target specificity. For instance, studies on 9-aminoacridine-4-carboxamide (B19687) platinum complexes revealed that the acridine moiety alters the DNA sequence specificity away from typical platinum drug preferences towards GA dinucleotides. nih.gov A comprehensive study of this compound would require target engagement assays to confirm its interaction with DNA and to identify other potential protein targets. nih.gov In silico docking studies have shown that amide-based acridine derivatives can bind to various protein targets crucial in cancer, including tyrosine kinases, suggesting that these compounds can be multi-targeted. jppres.com

Understanding Mechanism of Action (MoA): Target engagement studies are essential to confirm the MoA of a potential drug. crownbio.com These studies use a variety of biophysical and cellular assays to provide direct evidence that a compound is interacting with its intended target in a cellular environment. nih.gov For this compound, this would involve verifying its ability to intercalate DNA, inhibit topoisomerases, and potentially modulate the activity of other cancer-related proteins like P-glycoprotein, which is involved in multidrug resistance. nih.govnih.gov The use of syngeneic tumor models with competent immune systems can further help reveal an agent's MoA by assessing downstream effects on immune cell populations or cytokine production. crownbio.com

Potential for Combinatorial Approaches with Existing Modalities

One of the most promising future directions for acridine derivatives is their use in combination with other therapeutic modalities to enhance efficacy and overcome drug resistance. The structure of this compound, featuring reactive amino and carbamate groups, is well-suited for creating hybrid molecules or for use in synergistic drug combinations.

Synergistic Combinations: Acridine derivatives have been shown to act as P-glycoprotein inhibitors, which can reverse multidrug resistance. nih.govnih.gov A study on acridone (B373769) derivatives in combination with the chemotherapy drug temozolomide (B1682018) (TMZ) for treating drug-resistant glioma found that the acridones enhanced the intracellular concentration of TMZ, leading to improved cytotoxicity. nih.gov This suggests a potential role for this compound as a chemosensitizer in combination with standard-of-care chemotherapeutics.

Hybrid Compound Development: The concept of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a major area of drug development. The acridine scaffold has been successfully integrated into various hybrids:

Artemisinin-acridine hybrids have shown potent antileishmanial activity. nih.gov

Acridine-porphyrin hybrids have been developed as photosensitizing agents for photodynamic therapy (PDT). nih.gov

Platinum-acridine hybrids , synthesized using carbamate-coupling chemistry, have been designed to target both DNA and specific receptors in breast cancer cells. nih.gov

The carbamate moiety of this compound provides a chemical handle for creating such hybrids, potentially leading to novel agents with dual mechanisms of action.

| Hybrid/Combination Type | Therapeutic Rationale | Example | Reference |

| Chemosensitization | Overcoming multidrug resistance by inhibiting efflux pumps like P-glycoprotein. | Acridone derivatives + Temozolomide | nih.gov |

| Antiparasitic Hybrids | Combining distinct mechanisms of action against parasitic organisms. | Artemisinin-acridine hybrids | nih.gov |

| Photodynamic Therapy Hybrids | Integrating a DNA intercalator with a photosensitizer for targeted cell killing. | Acridine-porphyrin hybrids | nih.gov |

| Dual-Targeting Hybrids | Targeting both DNA and other specific cellular proteins or receptors. | Platinum-acridine-tamoxifen hybrids | nih.gov |

Emerging Applications of Acridine-Carbamate Hybrids in Chemical Biology Research

Beyond therapeutic applications, the unique photophysical properties of the acridine core open up avenues for its use in chemical biology as research tools. The strong fluorescence of many acridine derivatives makes them excellent candidates for developing molecular probes and sensors. nih.gov

Fluorescent Probes and Sensors: Acridine-based fluorescent probes have been designed for a variety of applications. Their fluorescence can be sensitive to the local microenvironment, allowing for the dynamic monitoring of cellular parameters like polarity and viscosity. rsc.org They have also been engineered to act as chemosensors for detecting specific metal ions and biologically important molecules like hydrazine. dntb.gov.uaresearchgate.net The development of this compound into a fluorescent probe could enable new ways to visualize molecular processes within living cells. For example, acridine-based probes have been used to monitor ATP/ADP levels, providing a window into cellular metabolic activity. nih.gov

Advanced Catalysis and Biomolecule Mimics: The field of photocatalysis has recently seen the emergence of acridinium (B8443388) salts as exceptionally strong photocatalysts in their excited state, capable of driving difficult oxidative transformations. chemistryviews.org This catalytic activity is being harnessed for novel organic syntheses, including the direct functionalization of carboxylic acids. acs.orgrsc.org Furthermore, acridine derivatives have been conjugated with nucleic bases to create "endonuclease mimics" capable of identifying and cleaving DNA at specific sites, showcasing their potential as sophisticated tools for molecular biology research. nih.gov The carbamate group on this compound could serve as an attachment point for creating such advanced chemical biology tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.